molecular formula C7H6BrN3 B1525341 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1190317-11-3

5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1525341
CAS No.: 1190317-11-3
M. Wt: 212.05 g/mol
InChI Key: YNPBMEIOVLUOBH-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is a brominated heterocyclic aromatic organic compound with the molecular formula C7H6BrN3. This compound is characterized by a pyrrolopyridine core structure, which makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Bromination of 1H-pyrrolo[2,3-b]pyridin-4-amine: The compound can be synthesized by the bromination of 1H-pyrrolo[2,3-b]pyridin-4-amine using bromine (Br2) in an inert solvent like dichloromethane (DCM) at room temperature.

  • Sandmeyer Reaction: Another method involves the diazotization of 1H-pyrrolo[2,3-b]pyridin-4-amine followed by the Sandmeyer reaction with copper(I) bromide (CuBr) to introduce the bromine atom.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to achieve the desired quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Cyanides, iodides, and other substituted derivatives.

Scientific Research Applications

5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridin-4-amine: The parent compound without the bromine atom.

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine: Similar structure with a chlorine atom instead of bromine.

  • 5-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to the presence of the bromine atom, which imparts different chemical properties and reactivity compared to its chloro- and iodo- analogs. This difference can influence its biological activity and industrial applications.

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPBMEIOVLUOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696618
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190317-11-3
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190317-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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